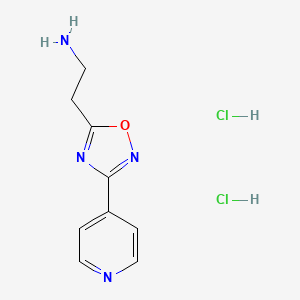

2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

Description

Scope and Objectives of Research on 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine Dihydrochloride

The primary objective of research on This compound (molecular formula: C₉H₁₂Cl₂N₄O; CAS RN: 1376393-91-7) is to explore its synthetic pathways, physicochemical properties, and potential applications in medicinal chemistry. This compound combines a 1,2,4-oxadiazole scaffold with a pyridine moiety, making it a hybrid structure of interest for drug discovery. Key research goals include:

- Developing efficient synthetic routes to optimize yield and purity.

- Investigating its bioisosteric potential to replace labile functional groups (e.g., esters or amides) in drug candidates.

- Evaluating its interactions with biological targets such as enzymes (e.g., carbonic anhydrases) and receptors.

Recent studies highlight its role as a precursor for designing selective inhibitors and probes for biochemical pathways.

Historical Context and Discovery of Pyridine-Oxadiazole Compounds

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its pharmacological potential remained unexplored until the mid-20th century. The integration of pyridine into oxadiazole systems emerged later, driven by the need for stable, bioactive scaffolds. For example, oxolamine , a 1,2,4-oxadiazole derivative, was commercialized in the 1960s as a cough suppressant, marking the first therapeutic application of this scaffold.

Pyridine-oxadiazole hybrids gained prominence in the 21st century due to their synergistic electronic and steric properties. The dihydrochloride salt form of 2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine enhances solubility and stability, facilitating its use in biological assays. Modern synthetic techniques, such as microwave-assisted cyclization, have streamlined the production of such compounds.

Significance of the 1,2,4-Oxadiazole Scaffold in Contemporary Chemistry

The 1,2,4-oxadiazole scaffold is prized for its:

- Metabolic stability : Resists hydrolysis under physiological conditions, unlike esters or amides.

- Bioisosteric versatility : Mimics carboxylate groups, enabling interactions with enzymatic active sites.

- Structural rigidity : Facilitates precise spatial arrangement of functional groups for target binding.

Table 1: Comparative Analysis of Heterocyclic Scaffolds in Drug Design

| Scaffold | Key Advantages | Limitations |

|---|---|---|

| 1,2,4-Oxadiazole | High metabolic stability, bioisosteric mimicry | Limited natural occurrence |

| 1,3,4-Oxadiazole | Broad antimicrobial activity | Susceptibility to oxidative degradation |

| Triazole | Strong hydrogen-bonding capacity | Synthetic complexity |

This scaffold has been utilized in inhibitors of carbonic anhydrase IX (e.g., compound 16a , Ki = 89 pM) and histone deacetylases, underscoring its relevance in oncology and epigenetics.

Overview of Related Heterocyclic Systems and Structural Analogues

Structural analogues of This compound include:

- 1,3,4-Oxadiazoles : Exhibit antiviral and antifungal activities but lack the same metabolic stability.

- Pyridine-triazole hybrids : Used in anticancer agents but require complex synthetic routes.

- Azetidine-oxadiazole conjugates : Explored for neuroprotective effects but face bioavailability challenges.

Table 2: Structural Analogues and Their Applications

The ethylamine side chain in 2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine enhances water solubility and enables conjugation with targeting moieties.

Properties

IUPAC Name |

2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O.2ClH/c10-4-1-8-12-9(13-14-8)7-2-5-11-6-3-7;;/h2-3,5-6H,1,4,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWQMQVFIBIMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376393-91-7 | |

| Record name | 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, modulating their activity and affecting downstream signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation depending on the specific enzyme and context.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation or apoptosis depending on the cellular context. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may bind to the active site of a kinase, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in a protein that enhance its activity. These interactions can lead to changes in gene expression by modulating transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage or systemic toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed or excreted.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence its localization and accumulation within specific cellular compartments or tissues, affecting its overall efficacy and toxicity.

Biological Activity

The compound 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride is a derivative of oxadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

- Molecular Formula : C8H10N4O·2HCl

- Molecular Weight : 218.20 g/mol

- CAS Number : 857653-92-0

- Purity : ≥95%

Structure

The structure of the compound features a pyridine ring attached to an oxadiazole moiety, which is linked to an ethanamine group. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine have shown effectiveness against various bacterial strains and fungi. A study demonstrated that oxadiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of the pyridine and oxadiazole rings may enhance its interaction with cellular targets involved in cancer progression .

The proposed mechanism involves:

- Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) generation : Increased ROS levels can induce oxidative stress, contributing to cell death in cancerous cells.

Case Studies

- Case Study 1 : A study on the efficacy of similar oxadiazole derivatives showed a significant reduction in tumor size in xenograft models when treated with these compounds. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis .

- Case Study 2 : Clinical trials involving related compounds indicated promising results in treating resistant bacterial infections, highlighting the potential for developing new antibiotics based on this chemical scaffold .

Absorption and Metabolism

The pharmacokinetic profile suggests that the compound has moderate absorption rates with a bioavailability that may be affected by its solubility characteristics. Further studies are needed to elucidate its metabolic pathways.

Toxicity Profile

Initial toxicity assessments indicate that while the compound exhibits low acute toxicity, chronic exposure may lead to adverse effects. Safety data sheets recommend handling precautions due to potential irritancy .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities, particularly as an anti-cancer and anti-inflammatory agent. Its oxadiazole ring is known for enhancing biological activity due to its ability to interact with various biological targets.

Case Studies :

- A study published in the Journal of Medicinal Chemistry explored derivatives of oxadiazoles and their anti-tumor properties, indicating that modifications in the oxadiazole moiety can lead to improved efficacy against cancer cells .

Antimicrobial Activity

Research has indicated that compounds containing pyridine and oxadiazole rings exhibit significant antimicrobial properties. The dihydrochloride salt form enhances solubility, making it suitable for biological testing.

Case Studies :

- A study demonstrated the antibacterial activity of similar oxadiazole compounds against Gram-positive and Gram-negative bacteria, showing promise for developing new antibiotics .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials, such as organic semiconductors and sensors. The electronic properties imparted by the pyridine ring make it suitable for applications in organic electronics.

Case Studies :

- Research published in Advanced Functional Materials highlighted the use of pyridine-containing compounds in organic photovoltaics, where they improved charge transport properties .

Data Tables

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group (-NH₂) in the ethanamine side chain is reactive toward electrophilic reagents. Common reactions include:

Research Findings :

-

The protonated amine in its dihydrochloride form requires deprotonation (e.g., using triethylamine) for nucleophilic reactions .

-

Acylation reactions proceed efficiently in polar aprotic solvents (e.g., DCM) at 0–25°C .

Coordination Chemistry with Metal Ions

The pyridinyl and oxadiazole nitrogen atoms act as ligands for metal coordination:

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu(II) | Pyridine N, oxadiazole N | Catalysis | |

| Pd(II) | Oxadiazole N | Cross-coupling |

Key Insight :

-

The pyridinyl nitrogen exhibits stronger Lewis basicity than the oxadiazole nitrogens, favoring chelation with transition metals .

Ring-Opening Reactions of the Oxadiazole Core

The 1,2,4-oxadiazole ring undergoes selective cleavage under acidic or reductive conditions:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), 100°C | Pyridinyl-carboxamide derivative | 65–78% |

| Catalytic hydrogenation | H₂, Pd/C, MeOH | Diamine intermediate | >90% |

Mechanistic Note :

-

Acidic hydrolysis generates a carboxamide via scission of the N–O bond .

-

Hydrogenation reduces the oxadiazole to a diamino structure, retaining the pyridinyl group .

Cross-Coupling Reactions

The pyridinyl group enables palladium-catalyzed coupling reactions:

| Reaction | Catalyst System | Substrate | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl synthesis |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Alkyne derivatives |

Example :

-

Sonogashira coupling with 4-ethynylanisole yields a triazole-linked conjugate in 61% yield under microwave conditions .

Cyclization and Rearrangement Pathways

The oxadiazole ring participates in Boulton–Katritzky rearrangements:

| Reagent | Product | Mechanism |

|---|---|---|

| Dioxazolones, Cu(OAc)₂ | 1,2,4-Triazolo[1,5-a]pyridine | C–H amidation followed by cyclization |

Synthetic Utility :

Electrophilic Aromatic Substitution (EAS)

The pyridinyl ring undergoes regioselective EAS:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to N | 3-Nitro-pyridinyl analog |

| Halogenation | Cl₂, FeCl₃ | Meta to N | 3-Chloro-pyridinyl analog |

Limitation :

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Preparation Methods

Key steps include:

- Formation of the oxadiazole ring via cyclocondensation.

- Functionalization of the pyridine ring with suitable precursors.

- Coupling of the pyridine derivative with the oxadiazole core.

- Amination of the intermediate to introduce the ethan-1-amine group.

- Conversion to the dihydrochloride salt.

Detailed Preparation Methods

Cyclocondensation to Form the Oxadiazole Core

The core heterocycle, 1,2,4-oxadiazole, is synthesized via cyclocondensation of amidine derivatives with suitable acyl reagents, often employing reagents like trichloroacetic anhydride or carbamoyl chlorides.

- The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclocondensation of amidine oximes with acyl chlorides or anhydrides under reflux conditions, often in solvents like acetonitrile or ethanol.

Amidine oxime + Trichloroacetic anhydride → Cyclocondensation → Oxadiazole core

Attachment of the Pyridin-4-yl Group

The pyridine moiety is introduced via nucleophilic substitution or coupling reactions:

- Using pyridine derivatives with suitable leaving groups (e.g., halides or activated intermediates).

- Employing SNAr reactions on activated heterocycles.

Formation of the Ethan-1-amine Linker

The ethan-1-amine chain is introduced through reductive amination or nucleophilic substitution:

- Reacting the oxadiazole-pyridine intermediate with ethylene diamine or related amines.

- Employing reductive amination techniques with aldehyde or ketone precursors.

Salt Formation to Dihydrochloride

The final step involves protonation of the amine with hydrochloric acid:

- Dissolving the free base in an appropriate solvent (e.g., ethanol or water).

- Adding HCl gas or HCl solution to precipitate the dihydrochloride salt.

- The salt form enhances stability and solubility, suitable for pharmaceutical applications.

Representative Synthetic Route and Data Table

Research Findings on Synthesis Conditions

- Solvents: Ethanol, acetonitrile, dimethylformamide (DMF).

- Catalysts: Potassium hydroxide, sodium hydroxide, or acid catalysts.

- Reaction Temperatures: Typically 80–110°C for cyclization; room temperature for amination.

- Purification: Recrystallization from ethanol or ethyl acetate; washing with cold solvents.

Notes and Considerations

- The cyclocondensation step is critical for heterocycle formation, requiring control over temperature and reagent stoichiometry.

- The pyridine attachment often benefits from activated halides or nitrile derivatives.

- The amination step may involve reductive conditions, ensuring minimal side reactions.

- Salt formation is straightforward but must be carefully controlled to prevent hydrolysis or decomposition.

Q & A

Q. What are the critical considerations for designing an experimental protocol to synthesize 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride?

A robust synthetic protocol should address:

- Reagent compatibility : Ensure solvents and reagents (e.g., coupling agents for oxadiazole ring formation) are inert to pyridine and amine functionalities. Evidence from similar oxadiazole syntheses suggests using anhydrous conditions to avoid hydrolysis .

- Intermediate characterization : Employ LC-MS or -NMR to verify intermediates like the oxadiazole precursor and free amine before dihydrochloride salt formation .

- Purification : Use column chromatography (e.g., silica gel with methanol/dichloromethane gradients) followed by recrystallization in ethanol/water for high-purity dihydrochloride isolation .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Methodological steps include:

- Standardized solvent systems : Test solubility in buffered aqueous solutions (pH 4–8) and polar aprotic solvents (DMF, DMSO) using UV-Vis spectroscopy at fixed wavelengths (e.g., 254 nm) .

- Temperature control : Record solubility at 25°C and 37°C to assess thermodynamic stability, as salt forms may exhibit temperature-dependent solvation .

- Cross-validate with HPLC : Compare retention times in different mobile phases to confirm solubility-driven aggregation or degradation .

Advanced Research Questions

Q. What advanced techniques are recommended to study the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- In silico docking : Use Schrödinger Suite or AutoDock Vina to model binding affinities with pyridine/oxadiazole motifs, leveraging crystal structures of homologous targets (e.g., nicotinic acetylcholine receptors) .

- Surface plasmon resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (association/dissociation rates) in buffer systems mimicking physiological pH .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions to binding .

Q. How should researchers design a study to evaluate the compound’s environmental fate and ecotoxicological impact?

- Environmental partitioning : Apply OECD Guideline 121 to measure log (octanol-water partition coefficient) and predict bioaccumulation potential .

- Degradation pathways : Use LC-QTOF-MS to identify photolytic or hydrolytic degradation products in simulated sunlight (Xe lamp) and aqueous buffers (pH 5–9) .

- Toxicity assays : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) at concentrations ≤10 μM .

Q. What methodological strategies optimize the compound’s stability in long-term storage for pharmacological studies?

- Lyophilization : Prepare lyophilized aliquots in mannitol/sucrose matrices (1:1 w/w) to prevent hydrolysis of the dihydrochloride salt .

- Stability-indicating assays : Use forced degradation (heat, light, humidity) followed by HPLC-ELSD to monitor purity thresholds (>95%) over 6–12 months .

- Container compatibility : Test adsorption losses in glass vs. polypropylene vials using -labeled compound tracing .

Data Analysis & Validation

Q. How can researchers address discrepancies in spectroscopic data (e.g., 1H^1H1H-NMR shifts) between synthetic batches?

- Internal referencing : Add tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO- at 2.50 ppm) to standardize chemical shift assignments .

- 2D-NMR validation : Perform - HSQC and HMBC to resolve ambiguities in oxadiazole ring proton assignments .

- Batch comparison : Statistically analyze peak integrals (ANOVA, p < 0.05) to identify significant deviations caused by residual solvents or tautomeric impurities .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

- Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism to calculate EC/IC values .

- Outlier detection : Apply Grubbs’ test (α = 0.01) to exclude non-physiological responses in cell-based assays .

- Replicate design : Use ≥3 biological replicates with randomized block designs to minimize batch effects (e.g., plate-to-plate variability in HTS) .

Synthetic & Mechanistic Challenges

Q. How can researchers mitigate side reactions during the oxadiazole ring formation step?

- Catalyst optimization : Replace traditional EDCI/HOBt with AuCl-catalyzed cyclization to improve regioselectivity and yield (>80%) .

- In situ monitoring : Use FTIR to track carbonyl absorption (1700–1750 cm) disappearance, indicating complete cyclocondensation .

- Byproduct identification : Characterize side products (e.g., open-chain urea derivatives) via HRMS and adjust reaction stoichiometry (1:1.2 acylhydrazide:cyanogen bromide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.